Cas no 74889-21-7 (phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate)

Phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate is a synthetic carbamate derivative characterized by its unique oxazole ring structure. This compound exhibits notable stability and reactivity due to the presence of the 5-methyl-1,2-oxazol-3-yl moiety, which enhances its potential as an intermediate in organic synthesis. The carbamate functional group provides versatility for further chemical modifications, making it valuable in pharmaceutical and agrochemical research. Its well-defined molecular structure ensures consistent performance in coupling reactions and other synthetic applications. The compound's purity and thermal stability further contribute to its utility in high-precision chemical processes. Researchers favor this derivative for its balanced reactivity profile and compatibility with a range of reaction conditions.
phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate structure
74889-21-7 structure
Product Name:phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate
CAS No:74889-21-7
MF:C11H10N2O3
MW:218.20870256424
MDL:MFCD01921687
CID:540344
PubChem ID:4519264
Update Time:2025-07-02

phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, (5-methyl-3-isoxazolyl)-, phenyl ester
    • phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate
    • phenyl N-(5-Methylisoxazol-3-yl)carbamate
    • Phenyl (5-methylisoxazol-3-yl)carbamate
    • SR-01000086223-1
    • SR-01000086223
    • PHENYL N-(5-METHYL-3-ISOXAZOLYL)CARBAMATE
    • EN300-26538
    • 74889-21-7
    • AOXNEYUOJSRBSQ-UHFFFAOYSA-N
    • CS-0243549
    • CCG-116006
    • phenyl 5-methylisoxazol-3-ylcarbamate, AldrichCPR
    • phenyl 5-methylisoxazol-3-ylcarbamate
    • AKOS001305142
    • DTXSID60403876
    • SCHEMBL897183
    • Z117227840
    • MDL: MFCD01921687
    • Inchi: 1S/C11H10N2O3/c1-8-7-10(13-16-8)12-11(14)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
    • InChI Key: AOXNEYUOJSRBSQ-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC(=N1)NC(=O)OC1C=CC=CC=1

Computed Properties

  • Exact Mass: 218.0692
  • Monoisotopic Mass: 218.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 64.4Ų

Experimental Properties

  • PSA: 64.36

phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26538-0.05g
phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate
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Enamine
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phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate
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Enamine
EN300-26538-1.0g
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Enamine
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Enamine
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Enamine
EN300-26538-10.0g
phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate
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Aaron
AR008PEO-50mg
Carbamic acid, (5-methyl-3-isoxazolyl)-, phenyl ester
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Aaron
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